molecular formula C14H14O5 B8814713 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]- CAS No. 118708-61-5

4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(4-methoxyphenyl)methoxy]-

Cat. No. B8814713
Key on ui cas rn: 118708-61-5
M. Wt: 262.26 g/mol
InChI Key: SHHBEUOYUVPTCG-UHFFFAOYSA-N
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Patent
US04971961

Procedure details

To a solution of 42.6 g kojic acid in 350ml N,N-dimethylformamide, were added 82.8 g anhydrous potassium carbonate and 55 g p-methoxybenzyl chloride, and the mixture was heated at 70°-75° C. for 1.5 hours. The reaction mixture was concentrated to about half its volume, and the concentrate was added to 700 ml water under ice cooling. The precipitate which separated out was collected by filtration, washed with water and ethyl acetate in that order, and dried, giving 59.9 g of 5-p-methoxybenzyloxy-2-hydroxymethyl-4-pyrone.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].C(=O)([O-])[O-].[K+].[K+].[CH3:17][O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Cl)=[CH:21][CH:20]=1>CN(C)C=O>[CH3:17][O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][O:8][C:5]2[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[O:3][CH:4]=2)=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
82.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
55 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 70°-75° C. for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about half its volume
ADDITION
Type
ADDITION
Details
the concentrate was added to 700 ml water under ice cooling
CUSTOM
Type
CUSTOM
Details
The precipitate which separated out
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water and ethyl acetate in that order
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COC=2C(C=C(OC2)CO)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 59.9 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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